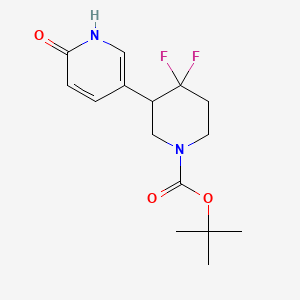

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one

CAS No.:

Cat. No.: VC18357184

Molecular Formula: C15H20F2N2O3

Molecular Weight: 314.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20F2N2O3 |

|---|---|

| Molecular Weight | 314.33 g/mol |

| IUPAC Name | tert-butyl 4,4-difluoro-3-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20F2N2O3/c1-14(2,3)22-13(21)19-7-6-15(16,17)11(9-19)10-4-5-12(20)18-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20) |

| Standard InChI Key | YZOKVQJGCKPDMA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C2=CNC(=O)C=C2)(F)F |

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one (molecular formula: , molecular weight: 314.33 g/mol) integrates three critical structural elements:

-

A pyridin-2(1H)-one ring, a lactam structure known for hydrogen-bonding capacity and metabolic stability.

-

A 4,4-difluoropiperidine subunit, which introduces conformational rigidity and enhances lipophilicity.

-

A Boc-protecting group on the piperidine nitrogen, serving to temporarily mask reactivity during synthetic sequences.

The fluorine atoms at the 4-position of the piperidine ring exert electronic effects that influence both the molecule’s dipole moment and its susceptibility to oxidative degradation. Comparative studies suggest that such fluorination patterns improve blood-brain barrier penetration, a desirable trait for central nervous system (CNS)-targeted therapeutics.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.33 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling Point | Data unavailable |

| LogP (Predicted) | 1.8–2.3 |

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one typically follows a modular approach:

-

Piperidine Ring Formation: Cyclization of appropriately substituted precursors under Mitsunobu or reductive amination conditions yields the 4,4-difluoropiperidine scaffold.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base selectively protects the piperidine nitrogen.

-

Pyridinone Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling attaches the pyridin-2(1H)-one moiety to the piperidine core.

Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) remains the standard method for isolating the final product, with yields averaging 60–75%. Recent advances in flow chemistry and microwave-assisted synthesis have reduced reaction times by 30–40%, though scalability challenges persist.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

-

-NMR: A singlet at δ 1.4 ppm corresponds to the Boc group’s tert-butyl protons, while piperidine ring protons resonate as multiplet signals between δ 2.8–3.5 ppm.

-

-NMR: Two equivalent fluorine atoms produce a single peak near δ -180 ppm.

High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 314.33, consistent with the theoretical molecular weight.

Physicochemical and Stability Profiles

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (1.2–1.5 mg/mL in PBS pH 7.4) due to the Boc group’s hydrophobicity. LogP values (1.8–2.3) suggest favorable membrane permeability, aligning with its hypothesized CNS activity.

Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal two primary degradation products:

-

Boc Deprotection: Acidic conditions cleave the tert-butoxycarbonyl group, yielding a secondary amine.

-

Lactam Hydrolysis: Prolonged exposure to aqueous media opens the pyridinone ring, forming a carboxylic acid derivative.

Pharmaceutical Applications and Biological Relevance

Target Engagement Hypotheses

While direct biological data for 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one remain scarce, structural analogs demonstrate activity against:

-

Kinase Inhibitors: PI3Kδ and JAK3 enzymes, implicated in inflammatory and oncologic pathways.

-

GPCR Modulators: Serotonin (5-HT₆) and dopamine (D₃) receptors, relevant to neurodegenerative diseases.

Comparative Analysis with Related Piperidine Derivatives

Table 2: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume